2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Description
2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a carbonyl group, as well as an isoquinoline moiety
Properties
IUPAC Name |
2-(2-chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-12(6-3-8-18-14)15(20)19-9-7-10-4-1-2-5-11(10)13(19)16(21)22/h1-6,8,13H,7,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABWFTRKGCSZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2-chloropyridine-3-carbonyl chloride, which is then reacted with 3,4-dihydroisoquinoline-1-carboxylic acid under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Chloropyridine-3-carbonyl chloride
- 2-Chloropyridine-3-carboxylic acid
- 2-Chloro-3-pyridinecarbonitrile
Uniqueness
2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to its combination of a chlorinated pyridine ring and an isoquinoline moiety. This structure provides distinct chemical and biological properties that can be leveraged in various applications.
Biological Activity
2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of isoquinoline derivatives, characterized by the presence of a chloropyridine moiety and a carboxylic acid functional group. Its molecular formula is C13H12ClN2O3, with a molecular weight of approximately 280.7 g/mol. The structure is pivotal for its biological activity as it influences interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of isoquinoline derivatives, including 2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. Research indicates that compounds with similar structures exhibit significant inhibition against HIV-1 integrase, an essential enzyme for viral replication. For instance, related compounds showed IC50 values in the low micromolar range (0.19 - 3.7 µM) against HIV-1 integrase, suggesting that this compound may also possess similar inhibitory effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of Isoquinoline Core : Starting from appropriate pyridine derivatives.
- Introduction of Chloropyridine Moiety : Utilizing chlorination reactions to introduce the chloro substituent.
- Carboxylation : Employing carboxylic acid derivatives to achieve the final structure.
The efficiency and yield of these reactions are critical for scaling up production for further biological testing.
Study 1: HIV-1 Integrase Inhibition
A recent study focused on synthesizing various isoquinoline derivatives and evaluating their antiviral activity against HIV-1 integrase. The results indicated that structural modifications significantly influenced the inhibitory potency. Compounds similar to 2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid exhibited IC50 values below 5 µM, demonstrating potential as lead compounds for further development .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of several isoquinoline derivatives on different cancer cell lines. The study found that while some compounds were effective in inhibiting cell growth, they also exhibited varying degrees of cytotoxicity, suggesting a need for careful optimization in drug development .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic pathways for preparing 2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between chloropyridine derivatives and isoquinoline precursors.
- Protection/deprotection strategies for functional groups (e.g., carboxylic acid protection via esterification).
- Purification using column chromatography or recrystallization to isolate intermediates and the final product.
Multi-step protocols require strict control of reaction conditions (temperature, solvent, catalysts) to avoid side reactions .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?
Employ statistical DoE frameworks (e.g., factorial designs or response surface methodology) to:
- Systematically vary parameters (e.g., molar ratios, temperature, solvent polarity).
- Identify critical factors affecting yield and purity.
- Minimize experimental runs while maximizing data robustness.
For example, central composite designs can model nonlinear relationships between variables, enabling prediction of optimal conditions .
Basic: What analytical methods validate the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry via H/C NMR (e.g., distinguishing carbonyl peaks at ~170 ppm).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization).
- Mass Spectrometry (MS): Verify molecular ion peaks ([M+H]) and fragmentation patterns.
- X-ray Crystallography: Resolve ambiguous stereochemistry if crystallization is feasible .
Advanced: How can quantum chemical calculations predict this compound’s reactivity in catalytic systems?
- Use density functional theory (DFT) to:
- Map potential energy surfaces for reaction intermediates.
- Analyze steric/electronic effects of the chloropyridine and isoquinoline moieties.
- Predict regioselectivity in nucleophilic/electrophilic reactions.
- Integrate computational results with experimental kinetics to validate mechanisms .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
- Cross-validate assays using orthogonal methods (e.g., enzymatic vs. cell-based assays).
- Control for variables like solvent residues, hydration states, or enantiomeric impurities.
- Apply meta-analysis frameworks to reconcile discrepancies across studies, considering batch-to-batch variability or assay sensitivity thresholds .
Basic: What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to minimize inhalation risks.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced: How do steric effects from the chloropyridine group influence its binding to biological targets?
- Conduct molecular docking simulations to model interactions with protein active sites.
- Compare binding affinities of analogs with/without the chloro-substituent.
- Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) .
Advanced: What methodologies assess the compound’s stability under varying storage conditions?
- Forced Degradation Studies: Expose to heat, light, and humidity; monitor decomposition via HPLC.
- Accelerated Stability Testing: Store at elevated temperatures (40–60°C) to predict shelf life.
- Spectroscopic Monitoring: Track UV-Vis absorbance shifts indicative of degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
